![molecular formula C12H13N3O B1461218 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol CAS No. 1018522-24-1](/img/structure/B1461218.png)
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as “4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol”, is of significant interest due to their diverse pharmacological activities . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol” consists of a six-membered ring containing two nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3 .Scientific Research Applications
Antimicrobial Activity
Pyridazinone derivatives, including 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol, have been studied for their antimicrobial properties. These compounds can be designed to target a variety of microbial pathogens, offering potential as new antimicrobial agents in an era where antibiotic resistance is a growing concern .
Anticancer Potential
Research has indicated that pyridazinone scaffolds may exhibit anticancer activity. The structural moiety of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol can be optimized to interact with specific cancer cell lines, providing a pathway for the development of novel oncology therapeutics .
Cardiovascular Therapeutics
Compounds like 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol have been associated with cardiovascular benefits, such as anti-hypertensive effects. They can modulate blood pressure and may offer a therapeutic approach for managing cardiovascular diseases .
Anti-Inflammatory and Analgesic Effects
The pyridazinone ring is known for its anti-inflammatory and analgesic properties. This makes 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol a candidate for the development of new pain management and anti-inflammatory drugs .
Agrochemical Applications
Pyridazinone derivatives are not only limited to pharmaceuticals but also extend to agrochemicals. They can function as herbicides or plant growth regulators, with 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol potentially serving as a lead compound for developing new agrochemicals .
Neuroprotective Properties
Emerging studies suggest that pyridazinone compounds may possess neuroprotective effects. This opens up research avenues for 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol in the treatment of neurodegenerative diseases or as a protective agent against neurotoxicity .
Future Directions
Pyridazinone derivatives, such as “4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol”, have shown a wide range of pharmacological activities, suggesting they have potential for further therapeutic exploration . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .
Mechanism of Action
Target of Action
Pyridazinone derivatives, a group to which this compound belongs, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, given their wide range of pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
properties
IUPAC Name |
5-amino-3-(2,5-dimethylphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-3-4-8(2)9(5-7)11-6-10(13)12(16)15-14-11/h3-6H,1-2H3,(H2,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRHYLBILRMIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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